molecular formula C13H11F2NO B3225786 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 125126-73-0

1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3225786
CAS No.: 125126-73-0
M. Wt: 235.23 g/mol
InChI Key: MVDLNJHLFFSBDE-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a difluorophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the difluorophenyl moiety is reacted with the pyrrole ring.

  • Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions, such as the use of oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carbaldehyde group can undergo oxidation reactions to form carboxylic acids.

  • Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

  • Substitution: The difluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

  • Substitution: Electrophiles such as halogens and Lewis acids.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Pyrrolidine derivatives.

  • Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

  • Industry: Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)ethanone: Similar structure but lacks the pyrrole ring.

  • 2,4-Difluorophenyl isocyanate: Contains the difluorophenyl group but has an isocyanate functional group.

  • 1-(2,4-Difluorophenyl)biguanide: Contains the difluorophenyl group and a biguanide moiety.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLNJHLFFSBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174367
Record name 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125126-73-0
Record name 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125126-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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